Bicyclo[3.2.0]heptan-2-one

Catalog No.
S12781249
CAS No.
29268-42-6
M.F
C7H10O
M. Wt
110.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[3.2.0]heptan-2-one

CAS Number

29268-42-6

Product Name

Bicyclo[3.2.0]heptan-2-one

IUPAC Name

bicyclo[3.2.0]heptan-2-one

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

InChI

InChI=1S/C7H10O/c8-7-4-2-5-1-3-6(5)7/h5-6H,1-4H2

InChI Key

LNJNDNOHSVRMLG-UHFFFAOYSA-N

Canonical SMILES

C1CC2C1CCC2=O

Bicyclo[3.2.0]heptan-2-one is a bicyclic compound characterized by a unique structure that consists of a cyclobutanone fused to a cyclopentane ring. Its molecular formula is C7H10OC_7H_{10}O, and it has a notable non-planar conformation, which contributes to its distinct chiroptical properties. The compound exhibits significant optical activity, which can be attributed to the spatial arrangement of its atoms and the presence of the ketone functional group .

Typical of ketones. Some key reactions include:

  • Baeyer-Villiger Oxidation: This reaction introduces an oxygen atom into the ring structure, resulting in the formation of lactones, which are cyclic esters.
  • Diels-Alder Reaction: In this reaction, bicyclo[3.2.0]heptan-2-one acts as a dienophile, undergoing a concerted [4+2] cycloaddition with suitable dienes to form more complex polycyclic compounds.
  • Bromination: The compound can react with bromine, leading to the formation of bromonium ions that can be attacked by nucleophiles at specific carbon centers .

Several synthetic routes have been developed for the preparation of bicyclo[3.2.0]heptan-2-one:

  • Photoisomerization: A common method involves the photoisomerization of (±)-1-acetylaminobicyclo[3.2.0]hepta-3,6-dien-2-one using ultraviolet light, yielding the desired (1S,5S)-enantiomer along with other isomers that require purification.
  • Functionalization of Precursor Compounds: Various functionalized derivatives can be synthesized through intermolecular photocycloaddition reactions or other stereocontrolled methods, allowing for the introduction of diverse functional groups into the bicyclic framework .

Bicyclo[3.2.0]heptan-2-one serves as an important synthon in organic chemistry, particularly in the synthesis of complex polycyclic structures through reactions like Diels-Alder and Baeyer-Villiger oxidation. Its unique structure makes it a valuable intermediate for developing new materials and pharmaceuticals.

Interaction studies involving bicyclo[3.2.0]heptan-2-one primarily focus on its reactivity with various reagents and its role in organic transformations. For instance, studies have shown that its reactivity patterns can be influenced by substituents on adjacent rings or functional groups, which can affect regioselectivity and stereochemistry during

Bicyclo[3.2.0]heptan-2-one shares structural similarities with several other bicyclic compounds, including:

Compound NameStructure TypeNotable Features
Bicyclo[3.3.0]octan-3-oneBicyclic ketoneContains an additional carbon atom; different ring size influences reactivity
Bicyclo[4.2.0]octan-5-oneBicyclic ketoneLarger ring size; different conformational properties
Bicyclo[3.1.0]hexan-6-oneBicyclic ketoneSmaller framework; distinct reactivity patterns

The uniqueness of bicyclo[3.2.0]heptan-2-one lies in its specific ring fusion and stereochemistry, which contribute to its distinct chemical behavior and potential applications in synthetic organic chemistry compared to other similar compounds.

Palladium-catalyzed C(sp³)–H activation cascades represent a powerful synthetic methodology for constructing bicyclo[3.2.0]heptan-2-one derivatives through direct functionalizations of bicyclo[1.1.1]pentane carboxylic acids [1] [2] [3]. This approach enables the formation of both arylated and non-arylated bicyclo[3.2.0]heptane lactones in a diastereoselective manner through a sequential C–H activation and C–C cleavage process.

The optimal reaction conditions employ palladium(II) acetate as the catalyst in combination with mono-N-protected amino acid (MPAA) ligands, particularly Ac-L-valine-OH, which delivers superior yields compared to other ligands [2] [3]. The reaction utilizes silver trifluoroacetate as a critical oxidant, with sodium dihydrogen phosphate serving as an essential base to enhance coordination between sodium ions and the carboxylate in a κ² mode, facilitating proper orientation for C–H bond activation [2] [3].

Mechanistic Studies and Research Findings

Detailed mechanistic investigations using deuterium labeling experiments revealed that the process initiates with β-C–H palladation, followed by oxidative addition and reductive elimination to form β-arylation intermediates [2] [3]. Subsequent strain-release C–C bond cleavage generates palladium species that undergo lactonization and protodepalladation to afford the final products. Control experiments using deuterated solvents (acetic acid-d₄ and HFIP-d₁) demonstrated 20% and 25% deuterium incorporation at α- and β-positions respectively, confirming the carboxylic acid-directed nature of the C–H bond cleavage [2] [3].

Yield Optimization and Selectivity Data

Systematic optimization studies demonstrated that ligand selection dramatically influences reaction efficiency. The optimal Ac-L-valine-OH ligand provided 66% yield, while other MPAA derivatives yielded only 30-39% [2] [3]. Interestingly, the use of pyridone-amine ligands enables access to non-arylated bicyclo[3.2.0]heptane lactones when aryl iodides are omitted, with ligand L14 delivering 68% yield for such transformations [2] [3].

EntryLigandYield (%)
1Ac-L-Val-OH66
2None18
3Ac-Gly-OH31
4Ac-L-Phe-OH39
5Boc-L-Val-OH30
17No Na₂HPO₄25

The methodology demonstrates broad substrate scope, accommodating various substituted phenyl iodides with both electron-rich and electron-poor functional groups, yielding corresponding syn-arylated bicyclo[3.2.0]heptane lactone products in moderate to good yields [2] [3]. Heterocyclic coupling partners, including pyridines, thiophenes, and furans, successfully participate despite potential catalyst deactivation through heteroatom coordination [2] [3].

Photochemical Cyclization Approaches

Photochemical cyclization approaches utilizing organophotoredox catalysis provide efficient access to bicyclo[3.2.0]heptan-2-one derivatives through anion radical [2+2] photocycloaddition reactions [4] [5] [6]. These methodologies employ Eosin Y as an organodye photocatalyst under visible light irradiation, offering environmentally benign alternatives to traditional transition metal catalysts.

Catalyst Systems and Mechanistic Framework

The photocatalytic system utilizes Eosin Y or its sodium salt (Na₂Eosin Y) as the photoredox catalyst, lithium bromide as a Lewis acid promoter, and diisopropylethylamine as a reductive quencher [4] [5] [6]. Upon visible light irradiation, the excited state of Eosin Y undergoes reductive quenching by diisopropylethylamine, generating Eosin Y radical anion species that serve as potent reductants [4] [5] [6].

The mechanism proceeds through single electron transfer to lithium bromide-activated aryl-enones, forming radical anion intermediates that undergo intramolecular cyclization to construct the first five-membered ring [4] [5] [6]. Subsequent intramolecular radical cycloaddition via formal [2+2] photocycloaddition generates bicyclic radical anions, which are oxidized by diisopropylethylamine cation radicals to yield the final bicyclo[3.2.0]heptane products [4] [5] [6].

Reaction Conditions and Yield Data

Comprehensive optimization studies revealed that temperature control critically influences diastereoselectivity. Reactions conducted at 40°C predominantly favor cis-isomer formation, while lowering the temperature to 26°C reverses selectivity to favor trans-isomers [4] [5] [6]. The use of different light sources, including green LEDs (530 nm, 424 mW/cm²) and compact fluorescent lamps, provides comparable efficiency under optimized conditions [4] [5] [6].

EntryCatalystLoading (mol%)Temperature (°C)Time (h)Yield (%)cis:trans Ratio
2Eosin Y0.54025493:7
6Eosin Y1.04028773:7
11Na₂Eosin Y1.026149714:64

Flow Chemistry Implementation

Extension to continuous flow conditions significantly enhances productivity and space-time yields compared to batch processes [4] [5] [6]. Flow experiments utilizing perfluoroalkoxy tubing wrapped around photoreactor devices achieved residence times of 5-20 minutes with excellent conversions. Notably, the space-time yield for continuous flow processes reached 1.49 × 10⁻¹ mmol h⁻¹ mL⁻¹, representing a 24-fold improvement over equivalent batch conditions [4] [5] [6].

Scale-up studies using larger fluidic devices (4.3 mL coil reactors) demonstrated successful implementation with 30-fold scale increases, maintaining high yields (94-97%) and excellent diastereoselectivities [4] [5] [6]. The flow methodology proves particularly advantageous for unsymmetrical ketoesters, achieving quantitative yields with exceptional 99:1 cis:trans selectivity [4] [5] [6].

Copper(I)-Mediated Intramolecular Bicyclization

Copper(I)-mediated intramolecular bicyclization represents a cost-effective and highly efficient approach for constructing bicyclo[3.2.0]heptan-2-one frameworks through [2+2] cycloaddition reactions under visible light irradiation [7] [8] [9]. This methodology offers significant advantages in terms of catalyst accessibility, reaction efficiency, and stereochemical control.

Catalyst Design and Reaction Framework

The optimal catalytic system employs copper(I) complexes with BINAP ligands to facilitate intramolecular [2+2] cycloaddition under visible light irradiation [7] [8]. The copper/BINAP complex demonstrates exceptional performance in promoting these transformations, achieving yields up to 98% with outstanding diastereoselectivity exceeding 20:1 dr [7] [8]. The cost-effectiveness of copper catalysts compared to precious metal alternatives makes this approach particularly attractive for large-scale synthetic applications [7] [8].

Mechanistic Considerations and Stereochemical Control

The mechanism requires coordination of both reacting carbon-carbon double bonds to the copper(I) center, ensuring that diastereoselectivity arises from formation of the sterically less hindered copper-diene complex [9] [10]. This coordination requirement explains the exceptional stereochemical control observed, with single diastereomers typically isolated and characterized [9] [10].

For asymmetric transformations, the methodology incorporates chiral auxiliaries to achieve enantiopure cyclobutane derivatives [9]. The approach utilizes readily available 2,3-di-O-cyclohexylidene-(R)-(+)-glyceraldehyde as a chiral auxiliary, enabling chirality transfer to produce enantiopure oxabicyclo[3.2.0]heptane derivatives [9]. This strategy circumvents limitations of asymmetric catalysis or traditional chiral auxiliary approaches in copper(I)-catalyzed intramolecular [2+2] photocycloaddition reactions [9].

Yield Performance and Substrate Scope

The methodology demonstrates remarkable substrate tolerance, with yields ranging from 21-94% depending on the starting material structure [9] [10]. Electronic and steric factors significantly influence reaction outcomes, with hydroxyl-substituted substrates proceeding through tri-coordinated copper(I) complexes to produce products with endo-positioned hydroxyl groups [9] [10]. Conversely, alkyl-substituted substrates favor tetra-coordinated complexes, resulting in exo-positioned alkyl groups in the final products [9] [10].

Substrate TypeCatalystYield Range (%)DiastereoselectivityComments
Various 1,6-dienesCuOTf21-94Single diastereomerYield dependent on substrate
BINAP-mediatedCu(I)/BINAPUp to 98>20:1 drCost-effective catalyst
Chiral auxiliaryCuOTf51-31ModerateAsymmetric induction

Novel Anion-Induced Ring Cleavage

A particularly noteworthy discovery involves anion-induced cleavage of tetrahydrofuran rings in oxabicyclo[3.2.0]heptane derivatives, providing convenient access to synthetically useful cis-1,2-disubstituted cyclobutanes in enantiomerically pure form [9]. This transformation expands the synthetic utility of the methodology by enabling access to additional structural motifs from the initial bicyclic products [9].

Oxidative Functionalization Strategies

Oxidative functionalization strategies provide versatile approaches for elaborating bicyclo[3.2.0]heptan-2-one scaffolds into diverse synthetic targets, particularly natural products and biologically active molecules [11] [12] [13]. These methodologies exploit the unique reactivity patterns of the bicyclic framework to achieve selective transformations with high efficiency and stereochemical control.

Baeyer-Villiger Oxidative Processes

Baeyer-Villiger oxidation represents a fundamental transformation for bicyclo[3.2.0]heptan-2-one derivatives, following conventional migration patterns where more substituted carbon atoms preferentially migrate [12] [13]. This selectivity enables predictable ring expansion to generate lactone products that serve as synthetic precursors to jasmonoids and prostanoids [12] [13]. The transformation proceeds through formation of Criegee intermediates, with migration selectivity determined by the relative migratory aptitudes of the carbon substituents [12] [13].

Computational studies using density functional theory have validated the mechanistic framework and selectivity patterns observed experimentally [14]. These investigations confirm that the regioselectivity arises from differential stabilization of migration transition states, with electron-donating substituents enhancing migratory aptitude [14].

Ozonolysis and Alternative Oxidative Pathways

Ozonolysis of trimethylsilyl enol ethers derived from bicyclo[3.2.0]heptan-2-one provides access to isomeric lactones through alternative reaction pathways [12] [13]. This approach circumvents the conventional Baeyer-Villiger selectivity patterns, enabling formation of regioisomeric products that would be difficult to access through direct oxidation [12] [13]. The methodology demonstrates the synthetic versatility available through judicious choice of oxidative conditions and substrate pre-functionalization [12] [13].

NBS-Induced Lactonization

N-Bromosuccinimide-induced lactonization of bicyclo[3.2.0]hept-2-en-6-ones represents a highly selective transformation exhibiting exceptional chemo-, regio-, and stereoselectivity [11]. This reactivity pattern is attributed to the unique structural features of the bicyclic scaffold, where the carbonyl group and carbon-carbon double bond are attached to the same bridgehead carbon atom [11]. The high selectivity observed enables predictable synthetic outcomes and facilitates natural product synthesis applications [11].

Ring Expansion and Topologically Complementary Processes

Spiro[bicyclo[3.2.0]heptane-2,2'- [11] [4]dioxolan]-6-one derivatives undergo topologically complementary oxidative processes that selectively expand the fused cyclobutanone ring to generate isomeric lactones [12] [13]. The photochemically-induced 2+2 cycloaddition between vinyl acetate and 2-cyclopenten-1-one provides efficient access to these spiro compounds [12] [13]. Subsequent oxidative manipulations demonstrate the synthetic versatility of the bicyclic framework for accessing diverse structural motifs [12] [13].

MethodSubstrateProductSelectivityApplications
Baeyer-VilligerBicyclo[3.2.0]heptan-6-oneLactoneConventional migrationJasmonoids, prostanoids
OzonolysisTrimethylsilyl enol etherIsomeric lactoneAlternative pathwaySynthetic diversification
NBS lactonizationBicyclo[3.2.0]hept-2-en-6-onesBicyclic lactonesHigh chemo-, regio-, stereoselectivityNatural products
Ring expansionSpiro compoundsExpanded lactonesTopologically complementaryStructural diversity

Mechanistic Insights and Selectivity Factors

The exceptional selectivity observed in oxidative functionalization strategies stems from the constrained geometry and electronic properties of the bicyclo[3.2.0]heptan-2-one scaffold [11] [12] [13]. The bridgehead positioning of functional groups creates well-defined approach trajectories for oxidizing reagents, leading to predictable selectivity patterns [11] [12] [13]. Additionally, the strain inherent in the bicyclic framework provides thermodynamic driving force for ring-opening and rearrangement processes [11] [12] [13].

XLogP3

1

Hydrogen Bond Acceptor Count

1

Exact Mass

110.073164938 g/mol

Monoisotopic Mass

110.073164938 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-09-2024

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